6-苯基哌啶-2-甲酸

描述

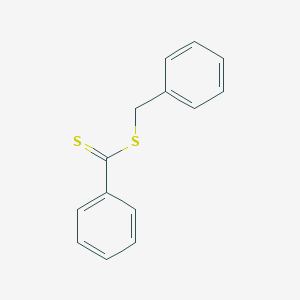

6-Phenylpiperidine-2-carboxylic acid is a chemical compound with interesting properties that make it a subject of various chemical studies. It belongs to the class of organic compounds known as piperidines.

Synthesis Analysis

Research on compounds related to 6-Phenylpiperidine-2-carboxylic acid includes studies on the synthesis of analogous compounds. For instance, Martin et al. (2001) explored the synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), using solid-phase synthesis and Fmoc chemistry (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Phenylpiperidine-2-carboxylic acid has been investigated. Toniolo et al. (1998) discussed the structure of TOAC, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, highlighting its role in inducing β-turn and 310/α-helix in peptides (Toniolo et al., 1998).

Chemical Reactions and Properties

Research by Vasin et al. (2013) on the synthesis and chemical transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, provides insights into the reactivity of compounds structurally similar to 6-Phenylpiperidine-2-carboxylic acid, including reduction and acetylation reactions (Vasin et al., 2013).

Physical Properties Analysis

The physical properties of 6-Phenylpiperidine-2-carboxylic acid are not directly reported in the literature; however, studies on similar compounds offer some context. For instance, the synthesis and properties of 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its iron(II) and cobalt(II) complexes by Dawid et al. (2009) provide information on the crystal structures and magnetic moments of related compounds (Dawid et al., 2009).

科学研究应用

α-苯基异辛可梅罗尼酸和 4-氮杂芴酮 3-甲酸的合成:2,5-二甲基吡啶的苯基化产生 3,6-二甲基-6-苯基吡啶,可用于合成 α-苯基异辛可梅罗尼酸和 4-氮杂芴酮 3-甲酸 (Prostakov 等人,1986).

脱水酰胺化催化:2,4-双(三氟甲基)苯硼酸作为羧酸和胺之间脱水酰胺化的有效催化剂,促进 -二肽合成 (Wang 等人,2018).

生物医学研究中的抗氧化潜力:6-羟基-2,5,7,8-四甲基色满-2-甲酸(特乐罗)的自旋标记酰胺表现出抗氧化潜力,并有望用于生物医学研究中的磁共振成像 (MRI) 应用 (Yushkova 等人,2013).

吡喃和吡喃酮的制备:已经证明了 6-苯基-2-吡喃-3-甲酸及其异构体的制备,以及 3-苯基-2-吡喃-6-甲酸的合成,为有机合成领域做出了贡献 (Dam, 2010).

发光和络合形成性质:已经合成了苯基片段中带有氯和硝基的 6-氨基-7-氯-2-(2-羟基苯基)-2H-苯并三唑-4-甲酸的衍生物,以研究其发光和络合形成性质 (Vasin 等人,2013).

功能化碳纳米管的溶解度:功能化单壁碳纳米管在水中的溶解度由烃侧链的长度决定,其中 6-氨基己酸衍生物在特定 pH 范围内可溶 (Zeng 等人,2005).

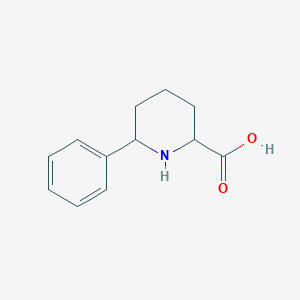

NK1 拮抗剂的合成:N-Boc-2-苯基哌啶和吡咯烷的选择性苄基化锂化可以快速合成具有生物活性 (S) 构型的有效 NK1 拮抗剂 (Xiao 等人,2005).

CO2 电催化羧化:2-氨基-5-溴吡啶与 CO2 在特定离子液体中的电催化羧化以高收率和选择性产生 6-氨基烟酸 (Feng 等人,2010).

潜在的 SP 拮抗剂:新合成的含有氨基酸部分的哌啶酮显示出作为 SP 拮抗剂的潜力 (Burdzhiev & Stanoeva, 2010).

生物相容性药物载体:氧化纤维素已被研究作为胺类药物的生物相容性和生物可吸收性前药载体,表明在药物递送系统中具有潜在应用 (Zhu 等人,2001).

安全和危害

未来方向

属性

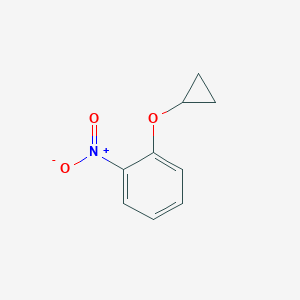

IUPAC Name |

6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

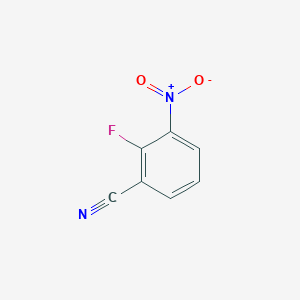

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)